Disulfide, ethyl phenyl
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Overview
Description
Disulfide, ethyl phenyl, also known as ethyl phenyl disulfide, is an organic compound with the molecular formula C8H10S2. It is characterized by the presence of a disulfide bond (S-S) linking an ethyl group (C2H5) and a phenyl group (C6H5). This compound is part of the broader class of disulfides, which are known for their distinctive sulfur-sulfur bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfide, ethyl phenyl can be synthesized through various methods, primarily involving the oxidation of thiols. One common method is the oxidative coupling of thiols, where ethyl thiol and phenyl thiol are oxidized to form the disulfide bond. This reaction can be facilitated by oxidizing agents such as hydrogen peroxide in the presence of a catalytic amount of iodide ion or iodine .
Industrial Production Methods: In industrial settings, the synthesis of disulfides often involves the use of more scalable and efficient processes. For example, the reaction of thiols with 1-chlorobenzotriazole (BtCl) can produce unsymmetrical disulfides in a one-pot sequence without the need for harsh oxidizing agents . This method is advantageous due to its mild conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: Disulfide, ethyl phenyl undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols.
Substitution: The disulfide bond can participate in substitution reactions, where one of the sulfur atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute one of the sulfur atoms.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with substituted sulfur atoms.
Scientific Research Applications
Disulfide, ethyl phenyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: Disulfides play a crucial role in the folding and stabilization of proteins. Ethyl phenyl disulfide can be used to study these processes.
Medicine: Disulfides are explored for their potential therapeutic applications, including as prodrugs that release active thiols in the body.
Industry: Disulfides are used as vulcanizing agents in the rubber industry and as intermediates in the synthesis of various chemicals
Mechanism of Action
The mechanism of action of disulfide, ethyl phenyl involves the interconversion between its oxidized (disulfide) and reduced (thiol) forms. This redox process is crucial in many biological systems, where disulfide bonds help stabilize protein structures. The disulfide exchange reaction, where sulfur atoms act as nucleophiles, electrophiles, and leaving groups, is a key aspect of its mechanism .
Comparison with Similar Compounds
Diphenyl disulfide: Contains two phenyl groups linked by a disulfide bond.
Diethyl disulfide: Contains two ethyl groups linked by a disulfide bond.
Thiophenol: Contains a thiol group attached to a phenyl ring.
Uniqueness: Disulfide, ethyl phenyl is unique due to its combination of an ethyl group and a phenyl group linked by a disulfide bond. This structure imparts distinct chemical properties, making it useful in specific synthetic and research applications .
Properties
CAS No. |
4032-81-9 |
---|---|
Molecular Formula |
C8H10S2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
(ethyldisulfanyl)benzene |
InChI |
InChI=1S/C8H10S2/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
UYKWEIJSRNJHQD-UHFFFAOYSA-N |
Canonical SMILES |
CCSSC1=CC=CC=C1 |
Origin of Product |
United States |
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